![molecular formula C11H10O4 B1286395 1-(苯并[d][1,3]二氧杂环戊烯-5-基)环丙烷羧酸 CAS No. 862574-89-8](/img/structure/B1286395.png)
1-(苯并[d][1,3]二氧杂环戊烯-5-基)环丙烷羧酸
描述
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group, with a benzo[d][1,3]dioxol-5-yl substituent. This structure is of interest due to the presence of the strained cyclopropane ring, which can impart unique chemical properties and reactivity. The benzo[d][1,3]dioxol-5-yl group is also noteworthy as it is a moiety present in various bioactive compounds.
Synthesis Analysis
The synthesis of related cyclopropane-containing compounds has been demonstrated through different methodologies. For instance, 1,1-cyclopropane aminoketones, which share the cyclopropane core with the compound of interest, were synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, employing DBU as the base in dichloromethane . Although this method does not directly apply to the synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid, it provides insight into potential synthetic routes involving cyclopropane rings.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes was confirmed by elemental analysis, infrared (IR), 1H nuclear magnetic resonance (1H-NMR), and 13C nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques could similarly be applied to analyze the structure of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid.
Chemical Reactions Analysis
Cyclopropane-containing compounds are known to undergo various chemical reactions due to the strain in the three-membered ring. The Wittig olefination reaction has been used to synthesize cyclopropyl amino acids from cyclopropane carboxylates, indicating that such compounds can participate in carbon-carbon double bond-forming reactions . This suggests that 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid could also be amenable to similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can be quite distinct due to the ring strain and substituents attached to the cyclopropane core. For instance, the radical polymerization of difunctional 2-vinyl-cyclopropanes has been shown to result in hard, transparent, crosslinked polymers, with the polymerization process causing a slight expansion in volume . These findings provide a glimpse into the potential properties of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid, although specific properties would need to be empirically determined.
科学研究应用
囊性纤维化治疗
该化合物已被研究作为 ATP 结合盒转运蛋白的调节剂,用于治疗囊性纤维化。 1-(苯并[d][1,3]二氧杂环戊烯-5-基)环丙烷羧酸的衍生物已显示出在解决囊性纤维化患者缺陷性氯离子转运方面的潜力 .
抗癌活性
研究人员设计了具有3-N-稠合杂芳基部分的该化合物的衍生物。这些衍生物已被合成并评估了它们对各种癌细胞系的抗癌活性,包括前列腺癌、胰腺癌和急性淋巴细胞白血病。 一些衍生物显示出有希望的 IC50 值,表明具有有效的抗癌特性 .
细胞周期阻滞和凋亡诱导
对1-(苯并[d][1,3]二氧杂环戊烯-5-基)环丙烷羧酸的抗癌衍生物的进一步研究表明,某些化合物可以在 S 期引起细胞周期阻滞并在癌细胞中诱导凋亡,这是抗癌药物的关键机制 .
构效关系 (SAR) 研究
该化合物作为 SAR 研究的模板,用于了解化学结构和生物活性之间的关系。 这在抗癌剂的优化中尤其重要 .
微管组装的调节
一些衍生物已被探索其调节微管组装的能力,这是抗癌剂的关键靶点。 通过影响微管蛋白的聚合或稳定微管结构,这些化合物有可能成为有效的抗肿瘤剂 .
抗微管蛋白剂的设计
该化合物的衍生物已被用于根据靶向微管蛋白的已知分子的结构设计抗微管蛋白剂。 该方法旨在开发具有更高功效的更有效的抗癌药物 .
探索基于吲哚的抗癌剂
该化合物的框架已被用于探索吲哚作为抗癌剂的效用。 吲哚是药物化学中的特权结构基序,将其纳入新化合物中可能会导致发现新型抗癌药物 .
新型抗癌剂的开发
对1-(苯并[d][1,3]二氧杂环戊烯-5-基)环丙烷羧酸衍生物的持续研究有助于开发新型抗癌剂的更广泛努力。 这项研究对于对抗癌症和寻找更有效的治疗方法至关重要 .
未来方向
Future research on “1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” and its derivatives could focus on further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these compounds . Additionally, more studies are needed to fully understand the mechanism of action of these compounds and their potential therapeutic applications.
作用机制
Target of Action
The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid are microtubules and their component protein, tubulin . These structures are crucial for cell division and are therefore a leading target for anticancer agents .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected biochemical pathway is the cell cycle , specifically the S phase . The compound’s interaction with tubulin disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This means that the compound prevents the cells from dividing and triggers programmed cell death .
生化分析
Biochemical Properties
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid . The nature of these interactions involves competitive inhibition, where 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid competes with arachidonic acid for the active site of the enzyme, thereby reducing the production of prostaglandins. Additionally, this compound has been evaluated for its anticancer activity, interacting with tubulin proteins to disrupt microtubule assembly and induce apoptosis in cancer cells .
Cellular Effects
The effects of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid on cellular processes are multifaceted. In cancer cells, this compound has been observed to cause cell cycle arrest at the S phase and induce apoptosis, particularly in acute lymphoblastic leukemia cells . This effect is mediated through the disruption of microtubule dynamics, which is crucial for cell division. Furthermore, 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid influences cell signaling pathways by modulating the activity of cyclooxygenase enzymes, leading to altered levels of prostaglandins and subsequent changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid exerts its effects through several mechanisms. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing prostaglandin synthesis . Additionally, it interacts with tubulin proteins, preventing their polymerization into microtubules, which is essential for mitotic spindle formation during cell division . This inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate gene expression is also linked to its impact on prostaglandin levels, which are known to regulate various genes involved in inflammation and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid can lead to sustained inhibition of cyclooxygenase activity and persistent disruption of microtubule dynamics, resulting in prolonged cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclooxygenase activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is involved in metabolic pathways related to prostaglandin synthesis. The compound interacts with cyclooxygenase enzymes, inhibiting the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins . This inhibition affects the levels of downstream metabolites, altering the overall metabolic flux within the cell. Additionally, the compound’s impact on tubulin polymerization suggests potential interactions with other metabolic pathways involved in cell division and apoptosis .
Transport and Distribution
Within cells and tissues, 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette transporters, which facilitate its movement across cellular membranes . This interaction influences the compound’s localization and accumulation within different cellular compartments, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes and tubulin proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes effectively .
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVDTIYQUASAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559254 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862574-89-8 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

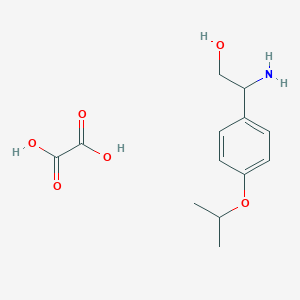
![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)
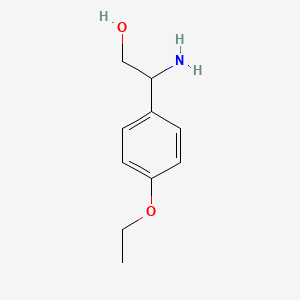
![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)

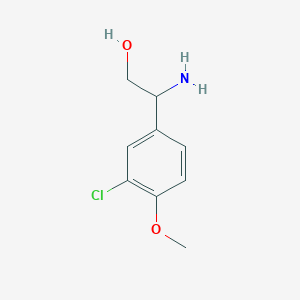

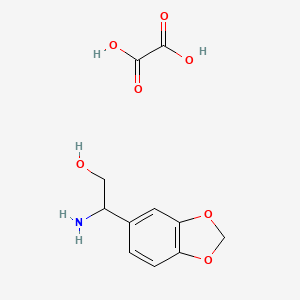
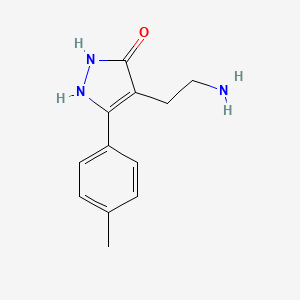

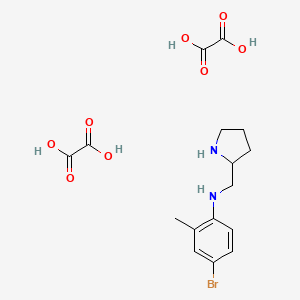
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)
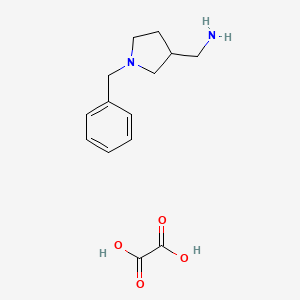
![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)